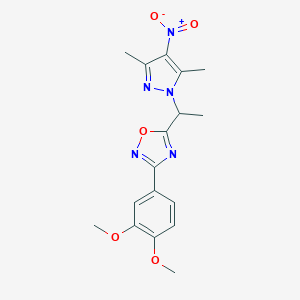![molecular formula C22H20N4O2 B283944 6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole-based heterocyclic compound that has been synthesized through various methods and has shown potential in various applications.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to work through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to have an effect on certain receptors in the body, such as the adenosine A2A receptor and the dopamine D2 receptor.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potential for use in the development of new drugs and therapies. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising compound for further research. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further study its anti-inflammatory, anti-cancer, and anti-microbial properties and its potential for use in the development of new drugs and therapies. Another direction is to study its mechanism of action and its effects on other receptors and enzymes in the body. Additionally, further research is needed to fully understand its advantages and limitations for lab experiments and its potential for use in clinical trials.
Synthesis Methods
The synthesis of 6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved through various methods. One of the most common methods is the one-pot synthesis of 3-methyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with 2-methylbenzyl bromide in the presence of potassium carbonate and copper powder. This intermediate is then reacted with 6-amino-1,3-dimethyluracil in the presence of triethylamine to obtain the final compound.
Scientific Research Applications
The compound has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been tested for its ability to inhibit certain enzymes and receptors in the body. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-amino-3-methyl-4-[4-[(2-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O2/c1-13-5-3-4-6-16(13)12-27-17-9-7-15(8-10-17)20-18(11-23)21(24)28-22-19(20)14(2)25-26-22/h3-10,20H,12,24H2,1-2H3,(H,25,26) |
InChI Key |
KJOVAFYEHXVKPY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)




![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)